3-Bromo-2-chloro-5-nitropyridine

Catalog No.
S664628
CAS No.
5470-17-7
M.F
C5H2BrClN2O2
M. Wt
237.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-chloro-5-nitropyridine

Researchers face regioselectivity challenges in pyridine synthesis. 3-Bromo-2-chloro-5-nitropyridine solves this via orthogonal reactivity: C2 Cl for SNAr, C3 Br for cross-coupling, C5 NO2 for later reduction. This ensures selective sequential modification without protecting groups. Key benefits: • Selective C3 Suzuki/amination after C2 SNAr. • Nitro group aids Buchwald-Hartwig conversion. • No isomer by-products unlike 2,3-dichloro analog. • Consistent ≥97% purity, ready for global delivery.

CAS Number

5470-17-7

Product Name

3-Bromo-2-chloro-5-nitropyridine

IUPAC Name

3-bromo-2-chloro-5-nitropyridine

Molecular Formula

C5H2BrClN2O2

Molecular Weight

237.44 g/mol

InChI

InChI=1S/C5H2BrClN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H

InChI Key

PTTQIUHVDDBART-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Br)Cl)[N+](=O)[O-]

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)[N+](=O)[O-]

The exact mass of the compound 3-Bromo-2-chloro-5-nitropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26278. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-Bromo-2-chloro-5-nitropyridine, 2-Chloro-3-bromo-5-nitropyridine, Pyridine, 3-bromo-2-chloro-5-nitro-

Purity

≥97%

Package Size

1 g, 5 g, 25 g

3-Bromo-2-chloro-5-nitropyridine is a functionalized heterocyclic building block used in the synthesis of complex substituted pyridine cores for pharmaceutical and agrochemical development. Its primary procurement value lies in the specific and differential reactivity of its three functional groups: a chloro group at the activated C2 position, a bromo group at the C3 position, and an electron-withdrawing nitro group at the C5 position. This distinct arrangement allows for predictable, regioselective, and sequential chemical modifications, making it a strategic choice for multi-step synthetic routes where precise control of reactivity is critical. [1]

Procurement Fit

Orthogonal Br/Cl pair enables sequential chemoselective coupling
Enhanced C2 electrophilicity vs mono-halogenated nitropyridines
Scalable synthesis from commercially available precursor

Procuring a close analog, such as 2,3-dichloro-5-nitropyridine or 3,5-dibromo-2-chloropyridine, is often non-viable for established synthetic workflows. The specific halogen at each position dictates the reaction pathway and conditions required for selective functionalization. In palladium-catalyzed cross-coupling reactions, the C-Br bond at the C3 position is significantly more reactive than a C-Cl bond, enabling selective modification under milder conditions while preserving the C2-chloro site for subsequent steps. [1]. Conversely, for nucleophilic aromatic substitution (SNAr), the C2-chloro position is highly activated by both the ring nitrogen and the C5-nitro group. Replacing the target compound with an isomer or a different di-halo analog would disrupt this predictable reactivity sequence, leading to loss of regioselectivity, lower yields, or complete reaction failure, making it an unsuitable substitute in a controlled, multi-step synthesis. [2]

Substitution Risk

Target (3-Br-2-Cl-5-NO₂)
Generic Analog
Orthogonal Br/Cl reactivity enables stepwise functionalization
Symmetrical dihalogen or mono-halo analogs may lack regiocontrol hierarchy
Joint Br/NO₂ activation accelerates C2 SNAr
Analog without 3-Br/5-NO₂ pattern shows reduced C2 displacement rate

Essential Nitro Group for Buchwald-Hartwig Amination

In a direct comparison of suitability for Buchwald-Hartwig amination, 3-bromo-2-chloro-5-nitropyridine provided the desired product in 90% yield. In contrast, a close structural analog lacking the electron-withdrawing nitro group, 3,5-dibromo-2-chloropyridine, resulted in no conversion under the same reaction conditions. [1] This demonstrates that the nitro group is not an incidental feature but is essential for activating the pyridine ring to achieve high-yield C-N bond formation in this context.

Evidence DimensionProduct Yield (%)
Target Compound Data90%
Comparator Or Baseline3,5-dibromo-2-chloropyridine: 0% conversion
Quantified Difference90% absolute yield difference
ConditionsBuchwald-Hartwig amination with 2-(methylamino)ethanol, using Pd₂(dba)₃, (t-Bu)₃PHBF₄ ligand, and NaOtBu base in toluene at 80 °C.

This proves the compound is not interchangeable with analogs lacking the nitro group for this specific, synthetically important transformation, directly impacting precursor selection.

Melting Point
Data to verify
66–70 °C vs 107–110 °C (2-Cl analog)
Lower mp aids recrystallization
Supports milder purification protocols
Supplier reported mp; cross-lab verification advised

Regioselective C2 SNAr for Orthogonal Synthesis

The C2-chloro position of 3-bromo-2-chloro-5-nitropyridine is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for selective functionalization while preserving the C3-bromo position for subsequent cross-coupling reactions. Treatment with (S)-3-hydroxypyrrolidine as a nucleophile resulted in selective displacement of the chloride to give the 2-substituted product in 92% isolated yield. [1] This high-yield, high-selectivity reaction provides a reliable and efficient route to 3-bromo-2-(pyrrolidinyl)-5-nitropyridine intermediates.

Evidence DimensionProduct Yield (%)
Target Compound Data92%
Comparator Or BaselineImplicit baseline of 0% reaction at the C3-bromo position
Quantified DifferenceHigh regioselectivity for C2 substitution
ConditionsSNAr with (S)-3-hydroxypyrrolidine, DIPEA base, in isopropanol at 80 °C for 16 hours.

This demonstrates the compound's utility as a scaffold for building complex molecules by allowing chemists to reliably functionalize the C2 position first, leaving the C3-bromo available for a different class of reaction.

C2 Electrophilicity
Class-level inference
Reported faster fluorination vs 2-Cl-5-NO₂
Qualitative observation; no rate constants
Supports C2 activation context
1959 study; conditions may require modern validation

Predictable Sequential Cross-Coupling via C-Br Reactivity

The procurement of 3-bromo-2-chloro-5-nitropyridine is justified by its designed suitability for sequential cross-coupling reactions. The carbon-bromine bond at C3 is significantly more reactive in palladium-catalyzed reactions (e.g., Suzuki, Heck) than the carbon-chlorine bond at C2. [1] This established reactivity hierarchy (C-Br > C-Cl) allows for selective C-C or C-N bond formation at the C3 position under conditions that leave the C2-chloro group intact for a subsequent, different coupling reaction. This provides a key advantage over analogs like 2,3-dichloro-5-nitropyridine, where selective mono-arylation would be significantly more challenging to control.

Evidence DimensionReactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataC3-Br bond reacts preferentially
Comparator Or Baseline2,3-dichloro-5-nitropyridine (C-Cl vs C-Cl, poor selectivity)
Quantified DifferenceQualitative but high difference in regioselectivity
ConditionsStandard palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

For rational, multi-step synthesis of complex molecules, this predictable, sequential reactivity minimizes side products and purification steps, directly impacting project timelines and costs.

Orthogonal Reactivity
Reported
Br site > Cl site in oxidative addition
Exemplified by C3–Br Suzuki then C2–Cl amination
Enables sequential Pd coupling without protecting groups
Well-established Pd hierarchy; site-selectivity review recommended
Synthetic Yield
Reported
95%
From 3-Br-2-OH-5-NO₂ (Koch-Schnatterer)
Supports consistent supply reliability
Robust method; scale-up reproducibility to verify

N3-Arylated Diaminopyridine Synthesis

This compound is the specific choice for syntheses requiring a Buchwald-Hartwig amination at the C3 position where the nitro group is critical for achieving high conversion, followed by reduction of the nitro group to an amine. [1]

Sequentially-Functionalized Trisubstituted Pyridines

Ideal for synthetic routes that require the introduction of an amine or alkoxy group at the C2 position via SNAr, followed by a Suzuki or other palladium-catalyzed cross-coupling at the C3-bromo position to build complex bi-aryl or other substituted cores. [REFS-2, REFS-3]

Kinase Inhibitor Scaffold Development

The compound's orthogonal reactivity makes it a valuable starting material for constructing libraries of complex pyridine derivatives, such as those investigated for PI3K inhibitors and other therapeutic targets. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential C3-C2 diversification for kinase probes
Orthogonal halogen reactivity
SNAr regioselectivity and cross-coupling order
Fluorinated pyridine synthesis
Enhanced C2 electrophilicity
Halex fluorination efficiency vs mono-halo pyridines
Agrochemical lead optimization
Scalable synthesis and crystallization
Library purification reproducibility

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (90.7%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

5470-17-7

Wikipedia

2-Chloro-3-bromo-5-nitropyridine

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